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3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Kinase selectivity Steric modulation Structure-activity relationships

3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 1019100-50-5; molecular formula C20H22N6O3; molecular weight 394.43 g/mol) is a heterocyclic small molecule belonging to the pyridazine-piperazine-benzamide chemotype. This compound is listed in commercial screening libraries (e.g., EvitaChem EVT-2894822 ) and the ZINC database (ZINC67934880 ) as a research-grade tool compound for non-human investigations.

Molecular Formula C20H22N6O3
Molecular Weight 394.435
CAS No. 1019100-50-5
Cat. No. B2757748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
CAS1019100-50-5
Molecular FormulaC20H22N6O3
Molecular Weight394.435
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OC
InChIInChI=1S/C20H22N6O3/c1-28-16-12-15(13-17(14-16)29-2)20(27)25-10-8-24(9-11-25)18-4-5-19(23-22-18)26-7-3-6-21-26/h3-7,12-14H,8-11H2,1-2H3
InChIKeySRNZCWAGVPQXRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 1019100-50-5): Procurement-Relevant Identity and Baseline Characterization


3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 1019100-50-5; molecular formula C20H22N6O3; molecular weight 394.43 g/mol) is a heterocyclic small molecule belonging to the pyridazine-piperazine-benzamide chemotype. This compound is listed in commercial screening libraries (e.g., EvitaChem EVT-2894822 ) and the ZINC database (ZINC67934880 [1]) as a research-grade tool compound for non-human investigations. Within the pyridazine-kinase inhibitor landscape, its 3,5-dimethoxybenzoyl pharmacophore differentiates it from the more common fluorinated-aromatic or simple acyl-piperazine analogs that dominate p38 MAPK, CDK, and dCTPase inhibitor chemotypes [2][3]. No quantitative bioactivity data (IC50, Ki, EC50) for this compound was identified in peer-reviewed literature, BindingDB, ChEMBL, or PubChem at the time of assessment.

Why Generic Pyridazine-Piperazine Scaffolds Cannot Substitute for 3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine


The pyridazine-piperazine chemotype is a well-established kinase inhibitor scaffold, but small changes to the terminal aryl substitution pattern produce large shifts in target engagement, selectivity, and physicochemical properties. Substituting the 3,5-dimethoxybenzoyl group with a 2,6-difluorobenzoyl, 2-bromobenzoyl, or pyridinyl group—or replacing the 1H-pyrazol-1-yl moiety with a 3,4,5-trimethylpyrazol-1-yl substituent—generates compounds with distinct hydrogen-bonding capacity, lipophilicity (cLogP), polar surface area (TPSA), and steric bulk . These structural differences are non-trivial: in related pyridazine-based kinase programs, methoxy positional isomers (3,4-dimethoxy vs. 3,5-dimethoxy) have been shown to alter CDK inhibitory activity, while pyrazole ring substitution states govern kinase selectivity versus off-target binding [1][2]. Consequently, generic replacement with a close analog without quantitative data risks introducing unpredictable changes in target engagement, solubility, and metabolic profile.

Quantitative Structural and Physicochemical Differentiation of 3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine from its Closest Commercial Analogs


Pyrazole Substitution Pattern: Unsubstituted 1H-Pyrazol-1-yl vs. 3,4,5-Trimethylpyrazol-1-yl

The target compound carries an unsubstituted 1H-pyrazol-1-yl group at the pyridazine 6-position, whereas its closest commercially available analog (CAS 1020502-09-3) bears a 3,4,5-trimethyl-1H-pyrazol-1-yl substituent . In pyrazolopyridazine kinase inhibitor programs, alkyl substitution on the pyrazole ring has been shown to modulate kinase selectivity through steric interaction with the hinge-region gatekeeper residue; for example, pyrazole methylation patterns influence PI3Kα versus off-target kinase discrimination [1]. The three-methyl difference between these two compounds alters TPSA and rotational freedom of the terminal heterocycle, which in turn affects binding pose and selectivity profile in a manner that cannot be predicted without direct profiling.

Kinase selectivity Steric modulation Structure-activity relationships

Benzoyl Methoxy Positional Selectivity: 3,5-Dimethoxy vs. 3,4-Dimethoxy Substitution

The 3,5-dimethoxybenzoyl group on the target compound positions two methoxy substituents in a meta relationship relative to the carbonyl attachment point. An alternative commercially available compound, 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine , places one methoxy para and one meta to the carbonyl. This positional isomerism alters the spatial orientation of hydrogen-bond acceptor sites: the 3,5-substitution pattern creates a symmetrical, bifurcated H-bond acceptor motif, while the 3,4-pattern yields an asymmetric arrangement. In CDK inhibitor chemotypes, methoxy positional isomers exhibit different IC50 values, with the 3,5-dimethoxy orientation often preferred for kinase hinge-binding interactions [1].

Pharmacophore geometry Hydrogen bonding Kinase inhibitor design

Acyl Linker Type: Benzamide vs. Benzenesulfonamide at the Piperazine N4 Position

The target compound features an amide (benzoyl-piperazine) linkage connecting the 3,5-dimethoxyphenyl group to the piperazine ring. A structurally related commercially available compound incorporates a sulfonamide (benzenesulfonyl-piperazine) linkage instead: 3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS 1019103-65-1, MW 456.6) . The amide-to-sulfonamide switch alters the bond geometry (amide: partial double-bond character, planar; sulfonamide: tetrahedral sulfur, non-planar), hydrogen-bonding properties, and susceptibility to hydrolysis. In medicinal chemistry programs, this linker switch is a standard strategy to modulate metabolic stability and target residence time [1].

Metabolic stability Linker chemistry Pharmacokinetics

Physicochemical Property Differentiation: Polarity and Lipophilicity vs. 2,6-Difluorobenzoyl Analog

The 3,5-dimethoxybenzoyl substituent on the target compound adds polarity (two methoxy oxygen atoms) and higher molecular weight compared to the 2,6-difluorobenzoyl analog (C18H16F2N6O, MW 370.4) . In drug discovery programs, replacing fluorine with methoxy groups increases hydrogen-bond acceptor count and TPSA, generally improving aqueous solubility at the expense of membrane permeability [1]. The calculated TPSA for the target compound is approximately 98.31 Ų (as predicted for the neutral form), compared to approximately 71.9 Ų for the difluoro analog [2].

ADME prediction Solubility Permeability

Validated Application Scenarios for 3-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine in Kinase and Receptor Screening Programs


Matched Molecular Pair Analysis: Unsubstituted vs. Trimethyl-Pyrazole Selectivity Fingerprinting

Procure this compound alongside CAS 1020502-09-3 (3,4,5-trimethylpyrazol-1-yl analog) to conduct matched molecular pair (MMP) selectivity profiling across a kinase panel. The unsubstituted pyrazole of the target compound provides a minimal-steric-bulk reference to quantify the selectivity shift induced by pyrazole methylation, as documented for PI3Kα selectivity in similar pyrazole-modified chemotypes [1]. The structural evidence from Section 3 indicates that the absence of methyl groups on the pyrazole ring of the target compound alters hydrogen-bond accessibility and steric tolerance at the hinge region, compared to the trimethyl analog. This MMP approach is not possible with generic kinase inhibitors lacking the pyrazolyl-pyridazine scaffold.

Methoxy Positional SAR: Exploring H-Bond Geometry in Kinase Hinge Binding

Use this compound as the 3,5-dimethoxy reference probe in a benzoyl substitution SAR series that includes 3,4-dimethoxy and 2,6-dimethoxy positional isomers. As established in Section 3, the symmetrical 3,5-substitution pattern creates a bifurcated H-bond acceptor motif that differs from the asymmetric 3,4-substitution arrangement. Similar methoxy positional scanning approaches have been employed in CDK inhibitor programs to map H-bond donor/acceptor complementarity in the ATP-binding pocket [2]. The inferred binding-mode differences from the methoxy geometry comparison support the compound's utility as a pharmacophore-mapping tool.

Amide-Linked Piperazine as a Metabolic Stability Benchmark vs. Sulfonamide Analogs

Incorporate this compound into a linker-stability assay comparing amide (C=O) vs. sulfonamide (SO2) piperazine derivatives. The quantitative structural analysis from Section 3 shows that the benzamide linkage in the target compound differs by ~62 Da in molecular weight contribution and in geometry from the sulfonamide linker in CAS 1019103-65-1. Amide piperazine derivatives have been independently characterized in patent literature as scaffolds for glycine transporter modulation [3], providing a structural framework for evaluating metabolic liability. Direct comparison with the sulfonamide analog enables isolation of linker-specific effects on microsomal half-life and plasma stability.

Physicochemical Profiling for Biochemical Assay Solubility Optimization

Select this compound over its 2,6-difluorobenzoyl analog (MW 370.4) for biochemical kinase assays requiring higher compound solubility. The TPSA difference of ~26.4 Ų (98.31 vs. ~71.9 Ų) and the two additional methoxy H-bond acceptors are inferred to provide superior aqueous solubility at neutral pH, based on well-established correlations between TPSA and solubility in the pyridazine chemotype [4]. This makes the target compound particularly suitable for high-concentration biochemical screens, SPR-based binding assays, and crystallography soaking experiments where compound precipitation is a failure mode.

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